Cas no 2228935-47-3 (1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-one)

1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-one
- 2228935-47-3
- 1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one
- EN300-1997232
-
- インチ: 1S/C12H13ClOS/c1-4-10(14)12-9(13)6-5-7-11(12)15-8(2)3/h4-8H,1H2,2-3H3
- InChIKey: ATWWSOHJRLEOSN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C(C=C)=O)SC(C)C
計算された属性
- せいみつぶんしりょう: 240.0375639g/mol
- どういたいしつりょう: 240.0375639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 42.4Ų
1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1997232-0.25g |
1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |
2228935-47-3 | 0.25g |
$1065.0 | 2023-09-16 | ||
Enamine | EN300-1997232-0.5g |
1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |
2228935-47-3 | 0.5g |
$1111.0 | 2023-09-16 | ||
Enamine | EN300-1997232-5.0g |
1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |
2228935-47-3 | 5g |
$3355.0 | 2023-06-02 | ||
Enamine | EN300-1997232-0.05g |
1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |
2228935-47-3 | 0.05g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1997232-0.1g |
1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |
2228935-47-3 | 0.1g |
$1019.0 | 2023-09-16 | ||
Enamine | EN300-1997232-1.0g |
1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |
2228935-47-3 | 1g |
$1157.0 | 2023-06-02 | ||
Enamine | EN300-1997232-10.0g |
1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |
2228935-47-3 | 10g |
$4974.0 | 2023-06-02 | ||
Enamine | EN300-1997232-5g |
1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |
2228935-47-3 | 5g |
$3355.0 | 2023-09-16 | ||
Enamine | EN300-1997232-10g |
1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |
2228935-47-3 | 10g |
$4974.0 | 2023-09-16 | ||
Enamine | EN300-1997232-2.5g |
1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |
2228935-47-3 | 2.5g |
$2268.0 | 2023-09-16 |
1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-one 関連文献
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-oneに関する追加情報
1-2-Chloro-6-(Propan-2-Ylsulfanyl)Phenylprop-2-en-1-one: A Comprehensive Overview
1-2-Chloro-6-(Propan-2-Ylsulfanyl)Phenylprop-2-en-1-one (CAS No. 2228935-47-3) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug discovery and material science. The molecule consists of a phenyl ring substituted with a chlorine atom at position 1, a propan-2-yloxysulfanyl group at position 6, and a propenone group at position 1. Its structure is further stabilized by conjugation between the carbonyl group and the aromatic ring, which imparts interesting electronic properties.
The synthesis of 1-2-Chloro-6-(Propan-2-Ylsulfanyl)Phenylprop-2-en-1-one involves a multi-step process that typically includes nucleophilic substitution, oxidation, and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
One of the most notable aspects of this compound is its biological activity. Studies have shown that 1-2-Chloro-6-(Propan-2-Ylsulfanyl)Phenylprop-2-en-1-one exhibits potent antioxidant properties, making it a promising candidate for applications in skincare products and food additives. Additionally, its ability to inhibit certain enzymes, such as tyrosinase, suggests potential uses in cosmetic formulations aimed at reducing melanin production and combating skin discoloration.
Recent research has also highlighted the photostability of this compound, which is crucial for its application in outdoor materials and coatings. The conjugated system within the molecule provides excellent UV absorption properties, protecting materials from degradation caused by sunlight exposure. This property has led to its consideration in the development of advanced polymers and coatings with enhanced durability.
In terms of environmental impact, 1-2-Chloro-6-(Propan-2-Ylsulfanyl)Phenylprop-2-en-1-one has been evaluated for its biodegradability and toxicity. Initial studies indicate that it undergoes rapid microbial degradation under aerobic conditions, minimizing its environmental footprint. However, further research is required to fully understand its long-term effects on ecosystems.
The commercialization of 1-2-Chloro-(Propan-Ylsulfanyl)Phenylprop-en-one (CAS No. 228935473) has been facilitated by its compatibility with various industrial processes. Its ability to function as both a precursor in organic synthesis and a standalone active ingredient makes it versatile across multiple industries. Pharmaceutical companies are particularly interested in its potential as an intermediate in drug development programs targeting oxidative stress-related diseases.
Looking ahead, ongoing research aims to optimize the synthesis pathways for 1-chloro-propan-sulfanylphenyl-propenone, focusing on green chemistry principles to minimize waste and energy consumption. Collaborative efforts between academic institutions and industry partners are expected to drive innovation in this area, leading to new applications and improved manufacturing techniques.
2228935-47-3 (1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-one) 関連製品
- 2171900-25-5(1-4-amino-4-(2-methyl-2H-1,2,3-triazol-4-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)
- 1093061-27-8(2-{4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide)
- 2680528-12-3(2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride)
- 1784089-80-0(Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)-)
- 790271-06-6(2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid)
- 2137960-00-8(4-Piperidinamine, 1-ethyl-4-ethynyl-)
- 1807809-74-0(4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline)
- 2172504-36-6(1-cyclopropyl-2-(4,4-dimethylpiperidin-1-yl)sulfonylethan-1-amine)
- 1801443-88-8(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline)
- 1823862-22-1((2-(Benzyloxy)-4,5-difluorophenyl)methanol)


